1-(2-(1,1-Dioxidothietan-3-yl)ethyl)-3-methylthiourea
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Overview
Description
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)-3-methylthiourea is a chemical compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidothietane ring, which is known for its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,1-Dioxidothietan-3-yl)ethyl)-3-methylthiourea typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate thiourea derivatives. One common method includes the use of triethylamine in tetrahydrofuran (THF) at room temperature for 16 hours . Another method involves the use of caesium carbonate in N,N-dimethylformamide (DMF) at 60°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The dioxidothietane ring can be further oxidized under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) are commonly employed.
Major Products Formed
Oxidation: Further oxidized derivatives of the dioxidothietane ring.
Substitution: Various substituted thiourea derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 1-(2-(1,1-Dioxidothietan-3-yl)ethyl)-3-methylthiourea is not well-documented. it is likely that the compound interacts with molecular targets through its thiourea moiety, which can form hydrogen bonds and other interactions with biological molecules. The dioxidothietane ring may also play a role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromothietane 1,1-dioxide: A precursor in the synthesis of 1-(2-(1,1-Dioxidothietan-3-yl)ethyl)-3-methylthiourea.
Thiourea derivatives:
Uniqueness
This compound is unique due to the presence of the dioxidothietane ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C7H14N2O2S2 |
---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
1-[2-(1,1-dioxothietan-3-yl)ethyl]-3-methylthiourea |
InChI |
InChI=1S/C7H14N2O2S2/c1-8-7(12)9-3-2-6-4-13(10,11)5-6/h6H,2-5H2,1H3,(H2,8,9,12) |
InChI Key |
XINNEIZIDGPDPO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NCCC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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